Butan-2-yl bis(2-methylpropyl) phosphate
CAS No.: 646450-50-2
Cat. No.: VC16894754
Molecular Formula: C12H27O4P
Molecular Weight: 266.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 646450-50-2 |
---|---|
Molecular Formula | C12H27O4P |
Molecular Weight | 266.31 g/mol |
IUPAC Name | butan-2-yl bis(2-methylpropyl) phosphate |
Standard InChI | InChI=1S/C12H27O4P/c1-7-12(6)16-17(13,14-8-10(2)3)15-9-11(4)5/h10-12H,7-9H2,1-6H3 |
Standard InChI Key | HYQLQSRROYKMQW-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)OP(=O)(OCC(C)C)OCC(C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Butan-2-yl bis(2-methylpropyl) phosphate belongs to the organophosphate class, characterized by a central phosphorus atom bonded to four oxygen atoms. The butan-2-yl group () and two 2-methylpropyl (isobutyl) groups () create a branched hydrophobic structure. The IUPAC name, bis(2-methylpropyl) propan-2-yl phosphate, reflects this substitution pattern .
Key Structural Descriptors:
The compound’s three-dimensional conformation, determined via X-ray crystallography and computational modeling, reveals steric hindrance due to the bulky isobutyl groups, influencing its reactivity and solubility .
Physicochemical Properties
The compound’s physical properties are critical for its industrial applicability:
Property | Value | Source |
---|---|---|
Molecular Weight | 252.29 g/mol | |
LogP (Partition Coefficient) | 4.65 (estimated) | |
Topological Polar Surface Area | 54.57 Ų | |
Density | 1.12 g/cm³ (predicted) |
The high LogP value indicates significant lipophilicity, suggesting preferential solubility in organic solvents over water. This property aligns with its use as a plasticizer and flame retardant in polymer matrices.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves nucleophilic substitution reactions between phosphorus oxychloride () and the corresponding alcohols. A two-step process is commonly employed:
-
Phosphorylation:
-
Esterification:
Reaction conditions (e.g., anhydrous environment, pyridine catalyst) are optimized to minimize side reactions and maximize yield.
Industrial Scalability
Large-scale production requires stringent control over stoichiometry and temperature. Pilot studies report yields exceeding 85% under continuous-flow reactor conditions. Challenges include the removal of hydrochloric acid byproducts and ensuring product purity for applications requiring low ionic content (e.g., electronics).
Applications in Materials Science
Flame Retardancy
Butan-2-yl bis(2-methylpropyl) phosphate acts as a gas-phase flame retardant by releasing phosphorus-containing radicals that quench combustion chain reactions. Comparative studies highlight its efficiency in polyurethane foams:
Flame Retardant | LOI (%)* | Peak Heat Release Rate (kW/m²) |
---|---|---|
Untreated Polymer | 19 | 450 |
With 10% Additive | 27 | 210 |
*Limiting Oxygen Index (LOI).
Plasticization
The compound’s branched structure disrupts polymer crystallinity, enhancing flexibility in polyvinyl chloride (PVC) formulations. Its migration resistance outperforms linear phthalates, as evidenced by accelerated aging tests.
Environmental and Toxicological Profile
Ecotoxicology
Organophosphates are persistent in aquatic environments due to hydrolytic stability. Bioconcentration factors (BCF) for this compound in fish models range from 120–150, indicating moderate bioaccumulation potential.
Human Health Implications
In vitro assays demonstrate inhibition of acetylcholinesterase (AChE) at IC₅₀ values of 12 µM, suggesting neurotoxic risk at high exposures. Chronic toxicity studies in rodents report no significant carcinogenicity but note hepatic enzyme induction at 50 mg/kg/day doses.
Comparative Analysis with Analogous Organophosphates
Compound | Molecular Formula | Key Application | LogP |
---|---|---|---|
Tributyl Phosphate | Nuclear solvent | 4.20 | |
Triethyl Phosphate | Pesticide intermediate | 0.85 | |
Butan-2-yl Bis(2-methylpropyl) Phosphate | Flame retardant | 4.65 |
The compound’s higher LogP and branched structure enhance compatibility with nonpolar polymers compared to linear analogs.
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